molecular formula C9H10ClNO B103440 2-chloro-N-(4-methylphenyl)acetamide CAS No. 16634-82-5

2-chloro-N-(4-methylphenyl)acetamide

Cat. No.: B103440
CAS No.: 16634-82-5
M. Wt: 183.63 g/mol
InChI Key: CITIOELQTFSEGI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetanilide, where the acetamide group is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylaniline with chloroacetyl chloride . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The amide group can be reduced to form an amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include (e.g., methylamine) and (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as or .

    Oxidation Reactions: Reagents like or can be used for the oxidation of the methyl group.

    Reduction Reactions: Reducing agents such as or are commonly used.

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)acetamide depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The exact pathways and molecular targets involved can vary based on the context of its use. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenylacetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide
  • 2-chloro-N-(4-ethylphenyl)acetamide

Comparison

Compared to these similar compounds, 2-chloro-N-(4-methylphenyl)acetamide is unique due to the presence of the methyl group at the 4-position on the phenyl ring. This substitution can influence its chemical reactivity, physical properties, and biological activity. For instance, the methyl group can increase the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes .

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITIOELQTFSEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075113
Record name 2-Chloro-p-acetotoluidide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16634-82-5
Record name 2-Chloro-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16634-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-acetotoluidine
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Record name 2-Chloro-N-(p-tolyl)acetamide
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Record name 2-Chloro-p-acetotoluidide
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Record name 2-chloro-N-(4-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.337
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Record name Acetamide, 2-chloro-N-(4-methylphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the crystal structure of 2-chloro-N-(4-methylphenyl)acetamide compare to similar compounds?

A: The structure of this compound shares similarities with other related amides, particularly 2-chloro-N-(4-nitrophenyl)acetamide. [, ] This similarity extends to their crystal packing arrangement. Both compounds exhibit zigzag chains formed through intermolecular N—H⋯O hydrogen bonding. [, ]

Q2: What is the significance of the observed hydrogen bonding pattern in this compound?

A: The N—H⋯O hydrogen bonding in this compound plays a crucial role in determining the solid-state arrangement of the molecules. [] This type of intermolecular interaction influences the physical properties of the compound, such as its melting point and solubility. Understanding these structural features can be valuable for further research and potential applications.

  1. 2‐Chloro‐N‐(4‐methylphenyl)acetamide.
  2. 2-Chloro-N-(3-methylphenyl)acetamide.

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